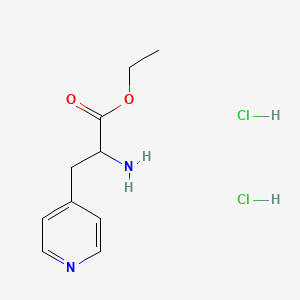

Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride

Descripción

Propiedades

IUPAC Name |

ethyl 2-amino-3-pyridin-4-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)7-8-3-5-12-6-4-8;;/h3-6,9H,2,7,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDATCZIZVRQCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=NC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out in an anhydrous ethanol solvent with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120 to 160°C for 16 to 20 hours under nitrogen protection .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The reaction mixture is often washed with petroleum ether and ethyl acetate, followed by recrystallization to obtain the final product in the form of white flaky crystals .

Types of Reactions:

Oxidation: Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Observations :

- Pyridinyl vs. Other Heteroaryls : The pyridin-4-yl group in the target compound offers distinct electronic and steric properties compared to indol-3-yl (electron-rich) or pyrazol-4-yl (smaller heterocycle) groups.

- Ester Group Impact : Ethyl esters generally provide better lipophilicity than methyl esters, influencing membrane permeability in drug candidates .

- Salt Forms: Dihydrochloride salts (e.g., target compound) improve aqueous solubility compared to non-salt forms (e.g., nitro-phenyl derivative in ).

Limitations and Challenges

- Data Gaps: Limited information exists on the target compound’s specific bioactivity or toxicity, unlike well-studied analogs like indole-based derivatives .

- Synthetic Complexity : Pyridinyl groups may require stringent reaction conditions compared to phenyl or pyrazolyl substituents .

Actividad Biológica

Overview

Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride is a chemical compound characterized by its molecular formula . This compound is notable for its structural features, including an amino group and a pyridine ring, which contribute to its biological activity. Its potential applications span across various fields such as medicinal chemistry, pharmacology, and biochemistry.

The biological activity of Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride primarily involves its interaction with specific enzymes and receptors. The compound has been shown to modulate enzyme activities, potentially inhibiting certain metabolic pathways. This modulation can lead to significant alterations in cellular functions, making it a candidate for further therapeutic exploration.

Biological Activities

Research indicates that Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride exhibits various biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its efficacy against various microbial strains, demonstrating potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is necessary to elucidate the specific mechanisms involved.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against specific microbial strains | |

| Anticancer | Inhibits proliferation of cancer cells |

Case Studies

Several case studies have highlighted the compound's potential in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within acceptable ranges for therapeutic use.

- Cancer Cell Studies : In vitro assays conducted on human cancer cell lines revealed that the compound could induce apoptosis in a dose-dependent manner. Flow cytometry analysis indicated increased levels of apoptotic markers following treatment with the compound.

Table 2: Case Study Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli | |

| Cancer Cell Proliferation | Induced apoptosis in human cancer cell lines |

Research Findings

Recent research has focused on elucidating the precise molecular targets of Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride. Studies have indicated that the compound may interact with specific proteins involved in cell signaling pathways, which could explain its diverse biological effects.

Key Findings:

- The compound binds to enzymes within metabolic pathways, leading to altered enzyme kinetics.

- It has shown promise as a precursor in drug development, particularly for pharmaceuticals targeting metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and esterification. For example, pyridine derivatives react with ethyl cyanoacetate under basic conditions, followed by hydrochloric acid treatment to form the dihydrochloride salt . Key variables include pH control (optimal pH 8–9 for intermediate formation) and temperature (60–80°C for cyclization). Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How is the compound characterized to confirm its structural integrity and purity in academic research?

- Methodological Answer :

- NMR Spectroscopy : -NMR (DO) shows peaks at δ 1.25 (t, 3H, -CHCH), δ 4.15 (q, 2H, -OCH), and δ 8.45 (d, 2H, pyridinium protons) .

- Mass Spectrometry : ESI-MS (positive mode) confirms the molecular ion at m/z 194.23 (free base) and chloride adducts .

- Elemental Analysis : Expected C: 45.6%, H: 5.8%, N: 10.6% (deviations >0.3% indicate impurities) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride derivatives?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for small-molecule refinement. Twinning and high-resolution data require the HKLF5 format for accurate intensity integration .

- Disorder Modeling : For flexible ethyl/pyridine groups, PART and ISOR commands in SHELX mitigate positional disorder .

- Validation Tools : Check R (<5%) and ADPs (<0.05 Å for non-H atoms) to flag outliers .

Q. How does the pyridin-4-yl substituent influence the compound’s interactions with biological targets compared to pyridin-2-yl analogs?

- Methodological Answer :

- Docking Studies : Pyridin-4-yl’s axial symmetry enhances π-π stacking with aromatic residues (e.g., Tyr in kinases), while pyridin-2-yl favors hydrogen bonding via lone-pair orientation .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) reveals ΔG = −8.2 kcal/mol for pyridin-4-yl vs. −7.5 kcal/mol for pyridin-2-yl in binding to cytochrome P450 .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Assays : Incubate in PBS (pH 7.4) at 37°C for 24h. LC-MS monitors degradation products (e.g., hydrolysis to propanoic acid derivatives) .

- Light Sensitivity : Store at 4°C in amber vials; UV-Vis spectroscopy tracks absorbance shifts >5% at λ = 265 nm .

Research Implications

- Drug Development : The compound’s stability at physiological pH and affinity for kinase targets make it a candidate for antineoplastic prodrugs .

- Structural Biology : Crystallographic refinements using SHELX enable precise mapping of halogen-bonding interactions in enzyme-inhibitor complexes .

Limitations and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.